molecular formula C7H12O2 B6597294 (4R)-4-methyloxepan-2-one CAS No. 18951-93-4

(4R)-4-methyloxepan-2-one

Cat. No.: B6597294
CAS No.: 18951-93-4
M. Wt: 128.17 g/mol
InChI Key: CHXLFXLPKLZALY-ZCFIWIBFSA-N
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Description

(4R)-4-Methyloxepan-2-one is a chemical compound belonging to the oxepane family, characterized by a seven-membered ring containing one oxygen atom. This compound is notable for its chiral center at the fourth carbon, which gives it specific stereochemical properties. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-methyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular nucleophilic substitution reaction, where a suitable leaving group is displaced by an oxygen nucleophile, forming the oxepane ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Methyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane ketones, while reduction can produce oxepane alcohols.

Scientific Research Applications

(4R)-4-Methyloxepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4R)-4-methyloxepan-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral center allows it to engage in stereospecific interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological outcomes.

Comparison with Similar Compounds

    (4S)-4-Methyloxepan-2-one: The enantiomer of (4R)-4-methyloxepan-2-one, differing only in the configuration at the chiral center.

    Oxepane: The parent compound without the methyl substitution.

    Tetrahydropyran: A six-membered ring analog with similar reactivity but different ring size.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular recognition and activity.

Properties

IUPAC Name

(4R)-4-methyloxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXLFXLPKLZALY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCOC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCOC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559492
Record name (4R)-4-Methyloxepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18951-93-4
Record name (4R)-4-Methyloxepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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